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Compound of Interest

Compound Name: 12-Methyltridecanal

Cat. No.: B128148

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal is a branched-chain fatty aldehyde that contributes to the characteristic
aroma of various cooked meats and cheeses.[1][2] Its identification and characterization are
crucial in flavor chemistry, food science, and potentially in the study of metabolic pathways
where it may arise. This technical guide provides a comprehensive overview of the
spectroscopic data and methodologies used for the unambiguous identification of 12-
methyltridecanal. The information presented is intended to assist researchers in the fields of
analytical chemistry, natural product chemistry, and drug development.

Spectroscopic Data for 12-Methyltridecanal

The positive identification of 12-Methyltridecanal relies on a combination of spectroscopic
techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
spectroscopy, and Infrared (IR) spectroscopy. While a complete set of publicly available,
experimentally derived spectra for this specific compound is limited, this guide compiles the
available data and provides expected spectral characteristics based on its chemical structure.

Chemical Structure and Properties
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Property Value Reference
Chemical Formula C14H280 [3]
Molecular Weight 212.37 g/mol [3]
CAS Number 75853-49-5 [3]
IUPAC Name 12-methyltridecanal [3]
Smiles cc(cyceceececececececee=0 [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for its identification.

Predicted Mass Spectrum Data

While experimentally obtained mass spectra are not readily available in public databases,

predicted fragmentation data can be a useful guide.

m/z (Predicted)

Relative Intensity

Possible Fragment

212 Low [M]* (Molecular lon)
194 Moderate [M-H20]*
183 Moderate [M-CHOJ+
M-CsH~]* (Loss of isopropyl
169 Moderate [ HT propy
group)
) [CaHo]* (tert-Butyl cation,
57 High
rearrangement)
43 High [CsH7]* (Isopropy! cation)
) [CH2=CHOH]* (McLafferty
44 High

rearrangement)
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Data is predicted based on common fragmentation patterns of long-chain aldehydes.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is the most common technique for the analysis of volatile and semi-volatile compounds
like 12-Methyltridecanal.

1. Sample Preparation:

o For complex matrices (e.g., food samples), a solvent extraction (e.g., with dichloromethane
or hexane) followed by a clean-up step like solid-phase extraction (SPE) is typically required.

» For pure or semi-pure samples, dissolve a small amount (e.g., 1 mg) in a suitable volatile
solvent (e.g., 1 mL of hexane or ethyl acetate).

2. GC-MS Instrument and Conditions:
e Gas Chromatograph: Agilent 7890B or equivalent.
e Mass Spectrometer: Agilent 5977A or equivalent.

e Column: A nonpolar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 um film thickness)
is suitable for separating the analyte from other components.

* Injector: Splitless mode at 250°C.
e Oven Temperature Program:
o Initial temperature: 50°C, hold for 2 minutes.
o Ramp: 10°C/min to 280°C.
o Hold: 10 minutes at 280°C.
e Carrier Gas: Helium at a constant flow rate of 1 mL/min.

 lonization Mode: Electron lonization (El) at 70 eV.
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Mass Range: m/z 30-400.

3. Data Analysis:

The retention time of the peak corresponding to 12-Methyltridecanal is determined.

The mass spectrum of this peak is then compared with reference spectra in databases (e.g.,
NIST, Wiley) and with the predicted fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.

'H NMR (Proton NMR) Data

The following table outlines the expected chemical shifts and multiplicities for the protons in 12-
Methyltridecanal.

] Chemical Shift (5, o .
Proton Assignment . Multiplicity Integration
ppm) (Predicted)

H-1 (-CHO) 9.76 t 1H
H-2 (-CH2CHO) 2.42 dt 2H
H-12 (-CH(CHs3)2) 1.55 m 1H
H-13, H-14 (-

0.86 d 6H
CH(CHs)2)
Other -CH2- 1.2-14 m ~20H

13C NMR (Carbon-13 NMR) Data

The following table outlines the expected chemical shifts for the carbon atoms in 12-
Methyltridecanal.
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Carbon Assignment Chemical Shift (6, ppm) (Predicted)
C-1 (-CHO) 202.9

C-2 (-CH2CHO) 43.9

C-12 (-CH(CHs)2) 39.1

C-13, C-14 (-CH(CHs)2) 22.7

C-11 (-CH2CH(CHs)2) 28.0

Other -CHz- 22.1-320

Experimental Protocol: NMR Spectroscopy

1.

Sample Preparation:

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs).

Transfer the solution to a 5 mm NMR tube.
. NMR Instrument and Parameters:
Spectrometer: Bruker Avance Il 400 MHz or equivalent.
Probe: 5 mm BBFO probe.
Temperature: 298 K.
H NMR:
o Pulse program: zg30

Number of scans: 16

(¢]

[¢]

Relaxation delay: 1.0 s

[¢]

Spectral width: 12 ppm
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e 13C NMR:
o Pulse program: zgpg30
o Number of scans: 1024
o Relaxation delay: 2.0 s
o Spectral width: 240 ppm
3. Data Analysis:
e Process the raw data (Fourier transformation, phase correction, and baseline correction).

» Reference the spectra to the residual solvent peak (e.g., CDCIs at 7.26 ppm for 'H and 77.16
ppm for 13C).

 Integrate the peaks in the *H NMR spectrum and determine the multiplicities.

e Assign the peaks in both spectra to the corresponding atoms in the 12-Methyltridecanal
structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 12-
Methyltridecanal, the key absorptions are those of the aldehyde group and the alkyl chain.

Expected IR Absorption Bands
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Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
2955-2850 Strong C-H (alkyl) Stretch
i Stretch (Fermi
2820 and 2720 Medium C-H (aldehyde)
doublet)
1730-1715 Strong C=0 (aldehyde) Stretch
1465 Medium C-H (alkyl) Bend (scissoring)
1385 Medium C-H (alkyl) Bend (rocking)

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

1. Sample Preparation:

o For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between
two KBr or NaCl plates.

» Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCls) and analyzed in a
solution cell.

2. FTIR Instrument and Parameters:

e Spectrometer: PerkinElmer Spectrum Two or equivalent.
e Detector: DTGS.

e Scan Range: 4000-400 cm™—1.

e Resolution: 4 cm~1.

e Number of Scans: 16.

3. Data Analysis:
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 Identify the characteristic absorption bands in the spectrum.

« Compare the observed wavenumbers with the expected values for an aliphatic aldehyde.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic identification of a
compound like 12-Methyltridecanal.

Sample

Unknown Compound
(e.g., from natural extract or synthesis)
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Compound Identification:
12-Methyltridecanal

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Identification.
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Conclusion

The comprehensive analysis using a combination of mass spectrometry, *H and 3C NMR, and
infrared spectroscopy provides a robust framework for the unequivocal identification of 12-
Methyltridecanal. The data and protocols presented in this guide serve as a valuable resource
for researchers and professionals in various scientific disciplines. The characteristic
spectroscopic signatures, including the molecular ion and fragmentation pattern in MS, the
distinct aldehyde proton signal in *H NMR, the carbonyl carbon resonance in 13C NMR, and the
strong carbonyl absorption in IR, collectively form a unique fingerprint for this important flavor
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b128148?utm_src=pdf-body
https://www.benchchem.com/product/b128148?utm_src=pdf-body
https://www.benchchem.com/product/b128148?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/pdf/10.1021/jf00048a039
https://pubmed.ncbi.nlm.nih.gov/26223460/
https://pubmed.ncbi.nlm.nih.gov/26223460/
https://pubmed.ncbi.nlm.nih.gov/26223460/
https://webbook.nist.gov/cgi/inchi?ID=C75853495&Mask=2000
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/70c7b17f-6b3c-4f01-be42-13fae5020de5
https://www.benchchem.com/product/b128148#spectroscopic-data-for-12-methyltridecanal-identification
https://www.benchchem.com/product/b128148#spectroscopic-data-for-12-methyltridecanal-identification
https://www.benchchem.com/product/b128148#spectroscopic-data-for-12-methyltridecanal-identification
https://www.benchchem.com/product/b128148#spectroscopic-data-for-12-methyltridecanal-identification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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